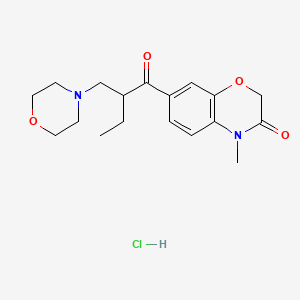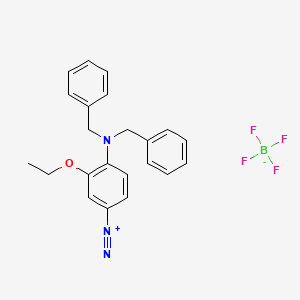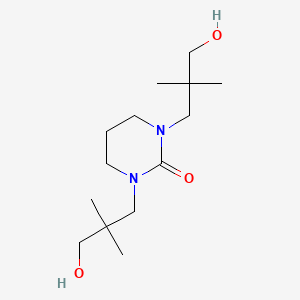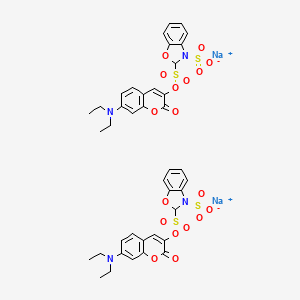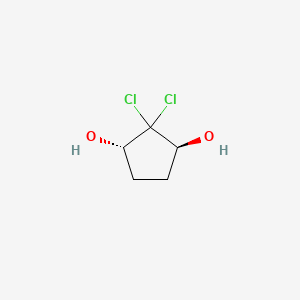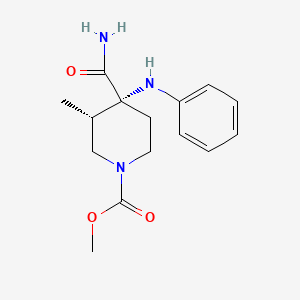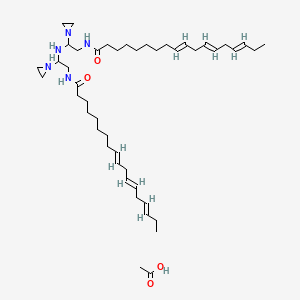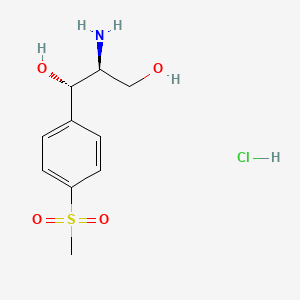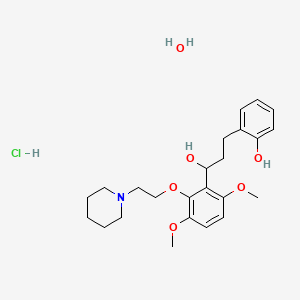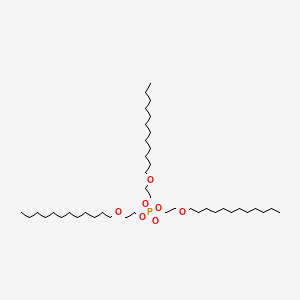
Tri(2-dodecoxyethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(2-dodecoxyethyl) phosphate is an organophosphorus compound with the molecular formula C42H87O7P. It is a type of trialkyl phosphate, characterized by three 2-dodecoxyethyl groups attached to a central phosphate group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(2-dodecoxyethyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-dodecoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{P(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(2-dodecoxyethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce various alkyl or acyl phosphates.
Wissenschaftliche Forschungsanwendungen
Tri(2-dodecoxyethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flame retardant, plasticizer, and additive in various industrial products.
Wirkmechanismus
The mechanism by which Tri(2-dodecoxyethyl) phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. This modulation can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another trialkyl phosphate with similar applications but different alkoxy groups.
Triethyl phosphate: A simpler trialkyl phosphate with different chemical properties and uses.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties but with different reactivity and toxicity profiles.
Uniqueness
Tri(2-dodecoxyethyl) phosphate is unique due to its specific alkoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other trialkyl phosphates may not be as effective.
Eigenschaften
CAS-Nummer |
97659-32-0 |
|---|---|
Molekularformel |
C42H87O7P |
Molekulargewicht |
735.1 g/mol |
IUPAC-Name |
tris(2-dodecoxyethyl) phosphate |
InChI |
InChI=1S/C42H87O7P/c1-4-7-10-13-16-19-22-25-28-31-34-44-37-40-47-50(43,48-41-38-45-35-32-29-26-23-20-17-14-11-8-5-2)49-42-39-46-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChI-Schlüssel |
KIUSYSLYLPVJQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOP(=O)(OCCOCCCCCCCCCCCC)OCCOCCCCCCCCCCCC |
Verwandte CAS-Nummern |
31800-90-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


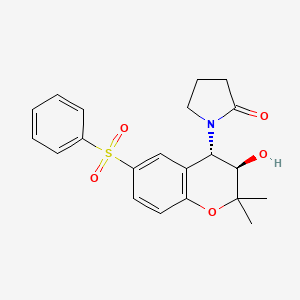
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
